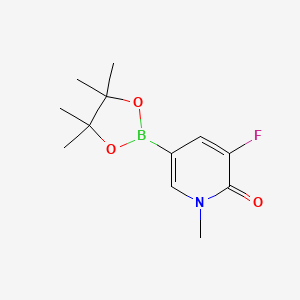
8-Bromoisoquinoline-1,3(2H,4H)-dione
Übersicht
Beschreibung
8-Bromoisoquinoline-1,3(2H,4H)-dione, also known as 8-Bromoisoquinoline-2,4-dione, is a heterocyclic compound with a molecular formula of C9H5BrNO2. It is a highly reactive compound that has been used in a variety of scientific research applications. This compound is a versatile molecule that has been used in various fields such as organic synthesis, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
8-Bromoisoquinoline-1,3(2H,4H)-dione derivatives have been explored for their antiviral properties. Specifically, they have shown potential as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds have demonstrated the ability to form complexes with magnesium, influencing their antiviral activities against HIV-1 in cell-based assays. Such findings indicate a promising avenue for the development of novel antiviral agents, particularly for combating HIV-1 (Billamboz et al., 2011).
Synthesis and Chemical Properties
Recent developments in synthetic chemistry have expanded the methods to produce isoquinoline-1,3(2H,4H)-dione compounds. Innovative synthetic strategies employing radical cascade reactions have been highlighted, offering greener and more efficient pathways for producing these compounds. Such advancements underscore the versatility and potential of this compound derivatives in synthetic organic chemistry (Niu & Xia, 2022).
Antitumor Activity
The antitumor properties of isoquinoline-1,3(2H,4H)-dione derivatives have been explored, with some compounds demonstrating significant cytotoxic activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new cancer therapies, highlighting the importance of structural modifications to enhance their antitumor efficacy (Kang et al., 2014).
Hepatitis B Virus Research
This compound derivatives have also been investigated for their potential to inhibit the replication of the Hepatitis B virus (HBV). These studies have identified compounds that block HBV replication by inhibiting the viral ribonuclease H (RNaseH) activity, offering a novel approach to HBV treatment strategies (Cai et al., 2014).
Wirkmechanismus
Target of Action
Isoquinoline alkaloids, a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds often target various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds often exert their effects through diverse biological activities .
Result of Action
Thiq based compounds often have potent biological activity .
Eigenschaften
IUPAC Name |
8-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYHAZPQMKKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


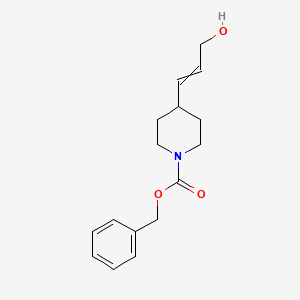
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
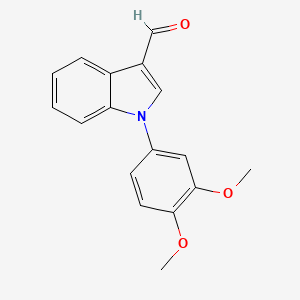
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
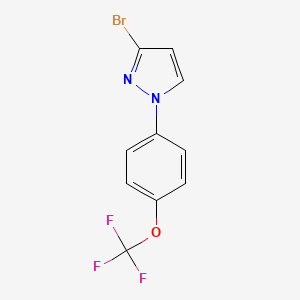
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
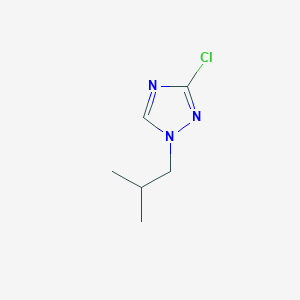
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)
